
4-(Difluoromethyl)-2-(trifluoromethyl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-2-(trifluoromethyl)thiazole is a heterocyclic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a thiazole ring. Thiazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-(trifluoromethyl)thiazole typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a thiazole ring. One common method involves the reaction of a thiazole precursor with difluoromethylating and trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
4-(Difluoromethyl)-2-(trifluoromethyl)thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or trifluoromethyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
科学研究应用
4-(Difluoromethyl)-2-(trifluoromethyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
作用机制
The mechanism of action of 4-(Difluoromethyl)-2-(trifluoromethyl)thiazole involves its interaction with specific molecular targets. For instance, in biological systems, the compound can interact with enzymes or receptors, leading to the inhibition of their activity. The presence of difluoromethyl and trifluoromethyl groups enhances the compound’s ability to form strong interactions with its targets, thereby increasing its potency .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)thiazole: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
2-(Difluoromethyl)thiazole: Lacks the trifluoromethyl group, leading to variations in its applications and effectiveness.
Uniqueness
4-(Difluoromethyl)-2-(trifluoromethyl)thiazole is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various fields, including pharmaceuticals and materials science .
属性
分子式 |
C5H2F5NS |
|---|---|
分子量 |
203.14 g/mol |
IUPAC 名称 |
4-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H2F5NS/c6-3(7)2-1-12-4(11-2)5(8,9)10/h1,3H |
InChI 键 |
VTBSDXQHESJVIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(S1)C(F)(F)F)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


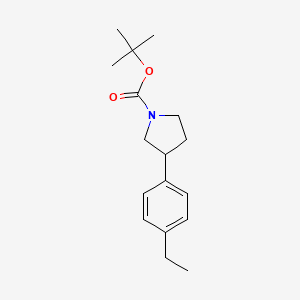

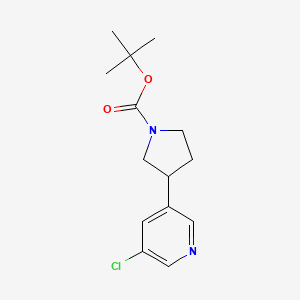

![Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662420.png)
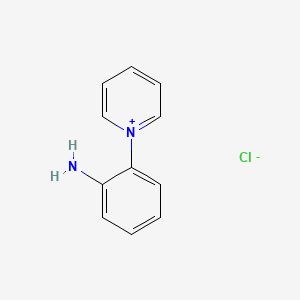
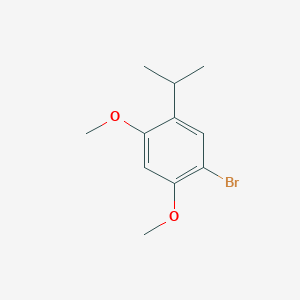
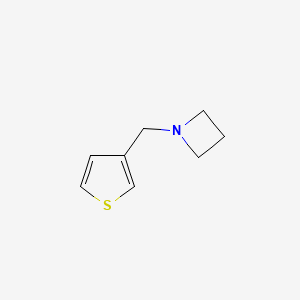

![6-Bromo-1-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13662446.png)
![3-(4-Chlorophenyl)-4-phenyl-N-[[4-(trifluoromethyl)phenyl]sulfonyl]-4,5-dihydro-1H-pyrazole-1-carboxamide](/img/structure/B13662454.png)
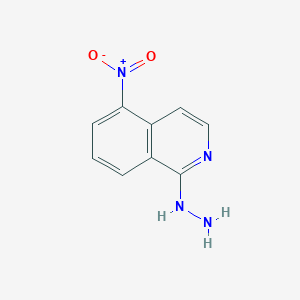
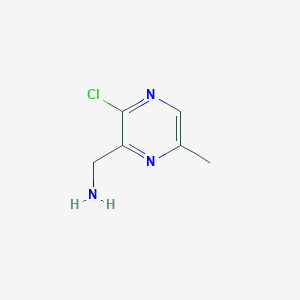
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B13662499.png)
